Amprolium (CAS 121-25-5) is a synthetic pyrimidine derivative and a structural analogue of thiamine (Vitamin B1) utilized primarily as an active pharmaceutical ingredient (API) in veterinary and agricultural formulations [1]. Unlike ionophore antibiotics, amprolium operates via competitive inhibition of thiamine uptake mechanisms in protozoan parasites, effectively starving them of essential carbohydrates [2]. For industrial buyers and formulators, its most critical baseline attributes are its high aqueous solubility, its established thermal stability during feed manufacturing, and its highly favorable regulatory profile, which permits zero-day withdrawal times in commercial poultry operations[1]. These properties make it a foundational compound for both prophylactic feed premixes and acute liquid interventions.
Substituting amprolium with common in-class alternatives like monensin or salinomycin fundamentally alters formulation compatibility, application routes, and regulatory compliance[1]. Ionophores like monensin exhibit extremely poor water solubility, restricting them entirely to dry feed premixes and rendering them useless for acute, water-based interventions when sick animals reduce their feed intake [2]. Furthermore, ionophores carry severe cross-species toxicity risks (e.g., fatal to equines) and require strict pre-slaughter withdrawal periods. Amprolium’s specific biochemical targeting provides a unique zero-day withdrawal time for laying hens and meat, meaning substitution with an ionophore directly compromises continuous egg production cycles and broad-spectrum facility safety [2].
Amprolium's safety profile is driven by its highly selective binding affinity. In competitive inhibition assays, amprolium inhibits thiamine uptake in Eimeria tenella schizonts with a Ki of 7.6 μM, whereas its affinity for host intestinal cells is significantly weaker, at a Ki of 323 μM [1]. This differential allows formulators to dose the API aggressively without inducing host thiamine deficiency.
| Evidence Dimension | Thiamine uptake inhibition (Ki) |
| Target Compound Data | Ki = 7.6 μM (Eimeria tenella schizonts) |
| Comparator Or Baseline | Ki = 323 μM (Chick host intestinal cells) |
| Quantified Difference | ~42-fold higher binding affinity for the parasite's thiamine transporter |
| Conditions | In vitro competitive inhibition assay of thiamine uptake |
This high target selectivity underpins the compound's exceptional safety margin, allowing buyers to formulate high-dose treatments without risking host toxicity.
Unlike ionophores, which accumulate in tissues and require clearance periods, amprolium is approved by the FDA and EMA with a 0-day withdrawal period for both meat and eggs [1]. Standard ionophores like monensin typically require multi-day withdrawal periods, forcing producers to halt egg collection or delay processing [2].
| Evidence Dimension | Required pre-slaughter/egg withdrawal time |
| Target Compound Data | 0-day withdrawal period for meat and eggs |
| Comparator Or Baseline | Standard ionophores like Monensin (typically require 3-5+ day withdrawal periods) |
| Quantified Difference | 100% reduction in regulatory downtime prior to slaughter or egg collection |
| Conditions | FDA/EMA approved therapeutic dosing (e.g., 125-250 ppm) in commercial poultry operations |
A zero-day withdrawal period allows continuous egg collection and immediate processing, preventing massive economic losses in commercial operations.
Amprolium's high aqueous solubility allows it to be formulated into 9.6% oral solutions and 20% soluble powders for direct administration via drinking water [1]. In contrast, lipid-soluble ionophores like monensin are virtually insoluble in water and must be milled into dry feed[2]. Because infected animals often stop eating but continue drinking, water-soluble APIs are mandatory for acute outbreak management.
| Evidence Dimension | Application route suitability based on solubility |
| Target Compound Data | Formulated as 9.6% to 20% w/v aqueous solutions for drinking water |
| Comparator Or Baseline | Monensin (lipid-soluble, virtually insoluble in water, restricted to dry feed) |
| Quantified Difference | Enables high-concentration liquid dosing vs. strictly solid-phase application |
| Conditions | Acute outbreak management where sick animals reduce feed intake but maintain water consumption |
Procuring a highly water-soluble API is critical for manufacturing acute liquid interventions, which are the only viable delivery method when animals refuse solid feed.
Amprolium demonstrates robust thermal stability during commercial feed manufacturing. When subjected to High-Temperature-Short-Time (HTST) pelleting at 85°C, amprolium maintains an API recovery rate of 87% to 100%, compared to a 101% baseline recovery in unpelleted mash feed stored for 3 months [1]. This thermal resilience allows it to be incorporated into standard feed lines without complex microencapsulation.
| Evidence Dimension | API recovery post-pelleting |
| Target Compound Data | 87% to 100% API recovery post-pelleting |
| Comparator Or Baseline | 101% recovery in unpelleted baseline mash feed (3 months standard storage) |
| Quantified Difference | Maintains robust structural integrity with minimal degradation (<13% loss) during thermal stress |
| Conditions | Commercial feed pelleting process conducted at 85°C |
High thermal stability ensures the API survives the heat and pressure of commercial feed manufacturing, guaranteeing accurate final dosing in pelleted products.
Because of its exceptional aqueous solubility, amprolium is the API of choice for manufacturing 9.6% oral solutions or 20% soluble powders. These formulations are designed for rapid deployment in automated drinking water proportioners during acute coccidiosis outbreaks, ensuring therapeutic delivery even when flock feed consumption plummets [1].
Amprolium is uniquely suited for continuous prophylactic feed integration in laying hen operations. Its FDA/EMA 0-day withdrawal profile allows feed mills to produce medicated layer rations that do not require producers to halt egg collection or discard product prior to market distribution [1].
In industrial poultry management, amprolium is procured as a critical non-ionophore rotational chemical. Because its mechanism of action (thiamine uptake inhibition) is entirely distinct from ion transport disruptors like monensin, it is used to break Eimeria resistance cycles in facilities that have over-relied on traditional ionophores [2].